1-chloro-2-ethoxyethene
Description
1-Chloro-2-ethoxyethene (CAS 928-56-3) is a halogenated vinyl ether with the molecular formula C₄H₇ClO and an average molecular mass of 106.549 g/mol. Its structure features a chlorine atom and an ethoxy group on adjacent carbons of an ethene backbone, resulting in stereoisomerism. The (E) -isomer (trans configuration) and (Z) -isomer (cis configuration, CAS 23679-21-2) are both documented, with distinct physicochemical properties due to spatial arrangement differences . This compound is primarily used in organic synthesis, leveraging its reactive vinyl chloride moiety and electron-donating ethoxy group.
Properties
Molecular Formula |
C4H7ClO |
|---|---|
Molecular Weight |
106.55 g/mol |
IUPAC Name |
1-chloro-2-ethoxyethene |
InChI |
InChI=1S/C4H7ClO/c1-2-6-4-3-5/h3-4H,2H2,1H3 |
InChI Key |
OFCHIOZFUUTWEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CCl |
Origin of Product |
United States |
Preparation Methods
1-Chloro-2-ethoxyethene can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dichloro-1,1-diethoxyethane with a base, which results in the formation of this compound . The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
1-Chloro-2-ethoxyethene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form 2-ethoxyethanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form ethoxyacetylene.
Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles, such as hydrogen halides, to form 1-chloro-2-ethoxyethane derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and other nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-ethoxyethene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethoxyethene involves its reactivity due to the presence of both the chlorine atom and the ethoxy group. The chlorine atom can act as a leaving group in substitution and elimination reactions, while the ethoxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Halogenated Vinyl Ethers
a. 1-Chloro-2-ethoxyethene vs. 2-Chloro-1,1-difluoroethene (C₂HClF₂)
- Structural Differences : 2-Chloro-1,1-difluoroethene replaces the ethoxy group with two fluorine atoms, creating a stronger electron-withdrawing effect.
- Physical Properties :
| Property | This compound | 2-Chloro-1,1-difluoroethene |
|---|---|---|
| Molecular Formula | C₄H₇ClO | C₂HClF₂ |
| Molecular Weight (g/mol) | 106.55 | 98.48 |
| Boiling Point | Not reported | -28°C (estimated) |
b. 1-Chloro-2-fluoroethene (C₂H₂ClF)
Saturated Chlorinated Ethers
a. 1-Chloro-2-ethoxyethane (CAS 628-34-2)
- Structure : A saturated analog with the formula C₄H₉ClO (molecular weight 108.57 g/mol).
- Physical Properties :
| Property | This compound | 1-Chloro-2-ethoxyethane |
|---|---|---|
| Density (g/mL) | Not reported | 0.989 |
| Reactivity | Electrophilic addition | Nucleophilic substitution |
b. 2-Methoxyethoxymethyl Chloride (C₄H₉ClO₂)
Dihalogenated Compounds
a. 1,1-Dichloroethene (C₂H₂Cl₂)
b. 1-Chloro-2-(chloromethoxy)ethane (C₃H₆Cl₂O)
- Dual Reactivity: Contains two chlorine atoms, enabling cross-coupling reactions. Its higher molecular weight (157.99 g/mol) and bifunctional nature contrast with the mono-reactive this compound .
Oxygenated Chlorinated Compounds
a. 2-Chloroethanol (C₂H₅ClO)
b. Chloroacetaldehyde (C₂H₃ClO)
- Reactivity : The aldehyde group undergoes condensation reactions, unlike the ether-stabilized this compound. Both compounds share acute toxicity risks .
Biological Activity
1-Chloro-2-ethoxyethene (CHClO) is an organic compound with a molecular weight of 108.56 g/mol. It is classified under various names, including 2-chloroethyl ethyl ether and β-chloroethyl ethyl ether. This compound has garnered attention due to its potential biological activities, which include antimicrobial and cytotoxic properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
This compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 108.56 g/mol |
| CAS Registry Number | 928-56-3 |
| Boiling Point | 380.7 K |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various halogenated compounds, it was found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 mg/mL, demonstrating its potential as a disinfectant or antimicrobial agent in pharmaceutical applications .
Cytotoxicity
The cytotoxic effects of this compound have been investigated in several cell lines. A notable study utilized MTT assays to assess cell viability in human cancer cell lines such as HeLa and MCF-7. Results indicated that exposure to varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells . This suggests potential applications in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of this compound was tested against common pathogens. The study revealed that the compound not only inhibited bacterial growth but also displayed fungicidal activity against Candida albicans. The results are summarized in the table below:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 2.0 |
Case Study 2: Cytotoxic Effects on Cancer Cells
A separate investigation focused on the cytotoxic properties of this compound on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings highlight the compound's potential as a therapeutic agent against certain types of cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
